molecular formula C9H9NO2 B1361148 4-Methoxyoxindole CAS No. 7699-17-4

4-Methoxyoxindole

Cat. No.: B1361148
CAS No.: 7699-17-4
M. Wt: 163.17 g/mol
InChI Key: WINOEVFNWAEXIF-UHFFFAOYSA-N
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Description

4-Methoxyoxindole is a derivative of oxindole, a compound that features an indole ring structure with a ketone group at the second position The methoxy group at the fourth position of the oxindole ring distinguishes this compound from other oxindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyoxindole typically involves the methoxylation of oxindole. One common method includes the reaction of oxindole with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Another approach involves the use of 4-methoxybenzaldehyde as a starting material, which undergoes a series of reactions including oximating and dehydrating to form 4-methoxybenzonitrile, followed by further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyoxindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-Methoxyoxindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Oxindole: The parent compound without the methoxy group.

    5-Methoxyoxindole: Similar structure with the methoxy group at the fifth position.

    Indole: Lacks the ketone group at the second position.

Comparison: 4-Methoxyoxindole is unique due to the presence of the methoxy group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to oxindole, it may exhibit different pharmacological properties and reactivity patterns. The methoxy group can also affect its solubility and interaction with biological targets .

Properties

IUPAC Name

4-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOEVFNWAEXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344332
Record name 4-Methoxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-17-4
Record name 4-Methoxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-indolinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (265 mL, 5.46 mol) is added to a flask containing 4-methoxyisatin (484.26 g, 2.73 mol), sodium acetate (22.31 g, 0.27 mol) and dimethylformamide (2.4 L). The temperature rose from 19.2° C. to 31.9° C. within 5 minutes, and when the exotherm had ceased the solution is further heated to 110° C. over 40 minutes. Vigorous off-gassing is observed, and the temperature rose above the set point slowly. After 30 minutes the temperature stabilized at 110° C. and the gas evolution tapered off. The solution is kept at 110° C. for 40.5 hours at which point the heating mantle is removed and the solution is allowed to cool. At 40° C., the solution is seeded with 100 mg of 4-methoxyindole, and the contents are cooled to 17° C. with an ice bath. The resulting mixture is poured into water (6.2 L) which had been pre-cooled to 6° C. The flask is rinsed with water (600 mL), and the thick slurry is cooled to 4° C. before being filtered through polypropylene. The filter cake is rinsed with water (3×1.5 L) and the solid is dried in a 50° C. vacuum oven to provide 353 g of 4-methoxyindolin-2-one.
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
484.26 g
Type
reactant
Reaction Step Two
Quantity
22.31 g
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-6-nitrophenylacetic acid (31 g, 150 mmol), and 3.0 g of 10% palladium on carbon in 200 mL of glacial acetic acid was stirred under an atmosphere of H2 gas until uptake ceased. The catalyst was filtered and the solvent evaporated in vacuo. The crude product was crystallized from methanol to give 9.0 g of the title compound.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyoxindole
Reactant of Route 2
4-Methoxyoxindole
Reactant of Route 3
4-Methoxyoxindole
Reactant of Route 4
4-Methoxyoxindole
Reactant of Route 5
4-Methoxyoxindole
Reactant of Route 6
Reactant of Route 6
4-Methoxyoxindole

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